Prostaglandin F2a;PGF2alpha

概要

説明

Prostaglandin F2alpha, also known as dinoprost, is a naturally occurring prostaglandin that plays a crucial role in various physiological processes. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin F2alpha is primarily involved in the regulation of reproductive functions, including the induction of labor and the control of menstrual cycles. It is also used in veterinary medicine to manage reproductive health in animals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2alpha involves several steps, starting from readily available starting materials. One common method involves the use of dichloro-containing bicyclic ketone as a precursor. The synthesis includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction. These steps are crucial for setting the stereochemical configurations under mild conditions .

Industrial Production Methods: Industrial production of Prostaglandin F2alpha typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis and stereoselective reactions is common in industrial settings to achieve the desired stereochemistry and efficiency .

化学反応の分析

Types of Reactions: Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often uses halogenating agents or other electrophiles to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

科学的研究の応用

Obstetrics and Gynecology

Induction of Labor and Abortion:

PGF2α is widely used in obstetrics to induce labor and manage abortion. It stimulates uterine contractions by promoting myometrial ischemia and is particularly effective in cases where labor needs to be accelerated. In clinical settings, it is administered either intramuscularly or directly into the amniotic sac. Research indicates that lower doses (1-4 mg/day) can facilitate labor, while higher doses (up to 40 mg/day) can induce abortion by degrading the corpus luteum, thus reducing progesterone levels necessary for maintaining pregnancy .

Case Study:

A study involving pregnant women showed that PGF2α administration significantly reduced the time to delivery compared to control groups. The adverse effects were minimal, making it a viable option for labor induction .

Ophthalmology

Reduction of Intraocular Pressure:

PGF2α has been extensively studied for its effects on intraocular pressure (IOP), particularly in the treatment of glaucoma. Topical administration has demonstrated significant reductions in IOP across various animal models and human subjects. For instance, a study reported that doses between 62.5 µg and 250 µg resulted in a notable decrease in IOP within hours of administration .

| Dose (µg) | Max IOP Reduction (mm Hg) | Time to Max Reduction (hrs) |

|---|---|---|

| 62.5 | 2.2 | 2 |

| 125 | Significant reduction noted | 1-12 |

| 250 | Significant reduction noted | 1-12 |

Veterinary Medicine

Reproductive Management in Livestock:

In veterinary applications, PGF2α is used to synchronize estrus cycles and manage reproductive health in cattle and sheep. Studies have shown that its administration can reduce open days and improve reproductive parameters such as pregnancy rates .

Case Study:

A study on Holstein cows indicated that PGF2α treatment increased serum calcium levels postpartum, which is beneficial for preventing subclinical hypocalcemia—a common issue in dairy farming .

Dermatology

Role in Vitiligo Pathogenesis:

Recent research has explored the involvement of PGF2α in skin conditions like vitiligo. A case-control study revealed significantly higher levels of PGF2α in both lesional and non-lesional skin of vitiligo patients compared to healthy controls, suggesting its potential role as a biomarker for oxidative stress related to this condition .

| Skin Type | PGF2α Levels (pg/mg) | Significance (P-value) |

|---|---|---|

| Lesional | Higher | <0.001 |

| Non-lesional | Higher | <0.001 |

| Healthy Controls | Baseline | - |

Biomarker for Oxidative Stress

Measurement of F2-Isoprostanes:

PGF2α serves as a reliable marker for oxidative stress, particularly through its measurement as F2-isoprostanes in biological samples. Elevated levels of these compounds have been linked to various diseases characterized by oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

作用機序

Prostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor, a member of the G-protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses. In the uterus, it promotes myometrial contractility, which is essential for labor induction. The compound also stimulates the release of oxytocin, forming a positive feedback loop that enhances its effects .

類似化合物との比較

Prostaglandin F2alpha is unique among prostaglandins due to its specific receptor interactions and physiological effects. Similar compounds include:

Prostaglandin E2: Involved in inflammation and pain regulation.

Prostaglandin D2: Plays a role in sleep regulation and allergic responses.

Prostaglandin I2: Known for its vasodilatory and anti-platelet aggregation effects.

Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Prostaglandin F2alpha stands out for its significant role in reproductive health and its specific receptor-mediated actions.

生物活性

Prostaglandin F2α (PGF2α) is a biologically active lipid compound belonging to the family of prostaglandins, which are derived from arachidonic acid. It plays a crucial role in various physiological processes, including reproductive functions, vascular regulation, and inflammatory responses. This article provides a detailed overview of the biological activities of PGF2α, supported by case studies and research findings.

PGF2α is synthesized from prostaglandin H2 (PGH2) through the action of specific enzymes such as aldo-keto reductase (AKR) family members, particularly AKR1C3. This conversion can occur in various tissues, including the ovaries and uterus, where PGF2α exerts its biological effects via binding to the Prostaglandin F2 receptor (PTGFR), a G-protein coupled receptor (GPCR) .

Pathways of Synthesis

The synthesis pathways for PGF2α can be summarized as follows:

| Pathway | Enzyme | Substrate | Product |

|---|---|---|---|

| PGH2 to PGF2α | AKR1C3 | PGH2 | PGF2α |

| PGE2 to PGF2α | AKR1C1/AKR1C2 | PGE2 | PGF2α |

Biological Activities

PGF2α exhibits a wide range of biological activities:

- Reproductive Functions : It is primarily known for its role in luteolysis, the process that leads to the regression of the corpus luteum in non-pregnant females. This action is critical for regulating the menstrual cycle and facilitating ovulation .

- Labor Induction : Clinically, PGF2α is used to induce labor and manage postpartum hemorrhage due to its ability to stimulate uterine contractions .

- Vascular Effects : PGF2α causes vasoconstriction in pulmonary arteries and has been implicated in modulating intraocular pressure .

- Inflammatory Response : It acts as a pro-inflammatory mediator, influencing immune responses and potentially contributing to various inflammatory conditions .

Case-Control Study on Vitiligo

A recent study investigated the levels of PGF2α in patients with nonsegmental vitiligo. The results indicated that tissue levels of PGF2α were significantly higher in both lesional and nonlesional skin compared to healthy controls (P < 0.001). This suggests that PGF2α may play a role in the pathogenesis of vitiligo, potentially serving as a biomarker for oxidative stress .

Induction of Labor

A comprehensive review of randomized controlled trials involving PGF2α for labor induction revealed that while it effectively promotes vaginal delivery, it also increases the risk of uterine hyperstimulation. The overall efficacy compared to other agents like PGE2 remains uncertain but indicates that PGF2α has significant clinical applications .

Tables Summarizing Biological Activities

The following table summarizes key biological activities and clinical applications of PGF2α:

| Biological Activity | Clinical Application |

|---|---|

| Luteolysis | Regulation of menstrual cycle |

| Uterine contraction | Induction of labor |

| Vasoconstriction | Management of pulmonary hypertension |

| Inflammatory mediator | Potential treatment target for inflammation |

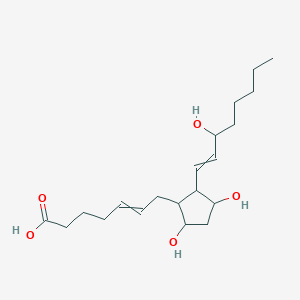

特性

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。